

LC-MS/MS protocol for 5-(Methyl-d3)tetrahydrofolic Acid quantification

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Compound of Interest

Compound Name: 5-(Methyl-d3)tetrahydrofolic Acid

Cat. No.: B564714

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An LC-MS/MS protocol for the precise quantification of **5-(Methyl-d3)tetrahydrofolic Acid** has been developed and validated. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical trials where deuterated compounds are used as tracers or internal standards. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and sensitivity.

This application note provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection of **5-(Methyl-d3)tetrahydrofolic Acid** in biological matrices.

Experimental Protocols

Sample Preparation (Human Plasma)

A protein precipitation method is utilized for the extraction of **5-(Methyl-d3)tetrahydrofolic Acid** and the internal standard from human plasma.

- Reagents:
 - Methanol containing 10 mg/mL 2-mercaptoethanol and 0.025% (v/v) ammonium hydroxide.
 - Acetonitrile – 5 mM ammonium acetate buffer (11:89, v/v) containing 10 mg/mL 2-mercaptoethanol.

- Internal Standard (IS) working solution: A suitable isotopically labeled analog, such as [$^{13}\text{C}_5$]5-methyltetrahydrofolic acid, at a concentration of 200 nmol/L.[1]
- Procedure:
 - To 500 μL of blank human plasma in a microcentrifuge tube, add 25 μL of the appropriate working standard solution of **5-(Methyl-d3)tetrahydrofolic Acid**. For unknown samples, add 25 μL of the reconstitution solution.
 - Add a known amount of the internal standard working solution to all samples, calibrators, and quality controls.
 - Vortex mix the samples for 30 seconds.
 - Add 1 mL of the methanol solution to precipitate proteins.
 - Vortex for 1 minute to ensure thorough mixing.
 - Centrifuge the samples at 17,024 x g for 10 minutes.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 150 μL of the acetonitrile – 5 mM ammonium acetate buffer solution.
 - Vortex for 3 minutes and centrifuge at 17,024 x g for 10 minutes.
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The entire process should be conducted under dim light.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

- LC System: A Shimadzu Nexera X2 UHPLC system or equivalent.[1]
- Column: Raptor ARC-18, 2.7 μm , 100 x 2.1 mm with a compatible guard column.[1]

- Mobile Phase A: 0.1% aqueous formic acid.[1]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
- Flow Rate: 0.4 mL/min.[1]
- Column Temperature: 30°C.[1]
- Injection Volume: 8 µL.
- Gradient Elution:
 - Start at 3% B.
 - Linearly increase to 10% B over 2.5 minutes.
 - Hold at 10% B for 2.5 minutes.[1]

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

- Mass Spectrometer: Agilent 6410B Triple Quadrupole Mass Spectrometer or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
- Drying Gas Temperature: 350°C.
- Drying Gas Flow: 12 L/min.
- Nebulizer Pressure: 40 psig.
- Capillary Voltage: 4.0 kV.
- MRM Transitions:
 - The specific MRM transitions for **5-(Methyl-d3)tetrahydrofolic Acid** and the internal standard need to be optimized by direct infusion. The precursor ion will be the $[M+H]^+$ ion.

The fragmentor voltage for 5-MTHF has been reported as 105 V.

Data Presentation

The quantitative performance of the method is summarized in the tables below. The data presented are representative of typical results obtained for the analysis of the non-deuterated analog, 5-methyltetrahydrofolic acid, and are expected to be similar for **5-(Methyl-d3)tetrahydrofolic Acid**.

Parameter	Value	Reference
Linearity Range	0.04 - 40 ng/mL	[3]
Limit of Detection (LOD)	0.04 ng/mL	[3]
Limit of Quantification (LOQ)	0.4 ng/mL	[3]

QC Level	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy/Recovery (%)	Reference
Low	< 8.6%	< 9.0%	98.0% ± 1.6%	[2][3]
Medium	< 8.6%	< 9.0%	98.0% ± 1.6%	[2][3]
High	< 8.6%	< 9.0%	98.0% ± 1.6%	[2][3]

Visualizations

Experimental Workflow

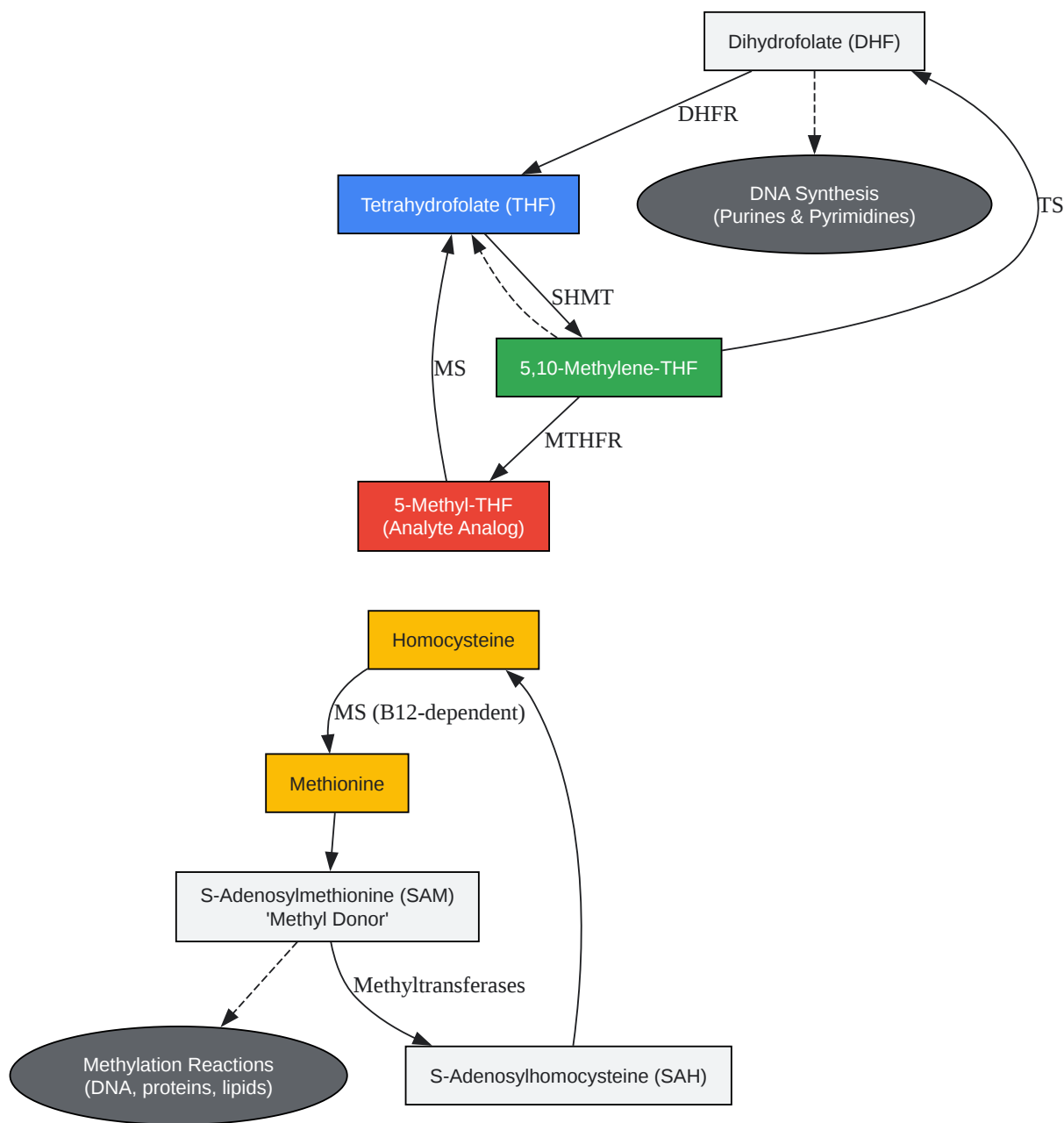


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Caption: Workflow for the LC-MS/MS quantification of **5-(Methyl-d3)tetrahydrofolic Acid**.

Signaling Pathway Context (Folate Metabolism)

While this protocol is for a deuterated standard, understanding the role of its non-deuterated counterpart, 5-methyltetrahydrofolate (5-MTHF), is crucial. 5-MTHF is the primary active form of folate in circulation and plays a key role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.



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Caption: Simplified overview of the central role of 5-Methyl-THF in one-carbon metabolism.

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